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These application notes provide a comprehensive guide for the cloning, expression,

purification, and characterization of the recombinant human CutC protein, a representative

member of the CutE protein family involved in copper homeostasis. The protocols outlined

below utilize a standard Escherichia coli expression system, which is well-suited for producing

high yields of the protein for further biochemical and structural studies.

Introduction to CutE/CutC Protein
The Cut (Copper tolerance) family of proteins plays a crucial role in maintaining cellular copper

homeostasis, a process vital for the function of numerous cuproenzymes while preventing the

toxic effects of excess copper.[1][2][3] The human CutC protein (also known as CUTC or CGI-

32) is a member of this family and is implicated in the intracellular trafficking of copper ions.[1]

[2][4] Structural studies have revealed that human CutC possesses a TIM-barrel fold and

assembles into a tetramer.[2][3] It binds cuprous ions (Cu(I)) with a 1:1 stoichiometry and is

suggested to function as a copper-dependent enzyme or a copper chaperone.[2][3][4]

Recombinant expression of CutC is essential for elucidating its precise molecular function, for

structural biology studies, and for its potential as a target in drug development strategies

related to disorders of copper metabolism.
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The following tables summarize expected quantitative data for the expression and purification

of recombinant human CutC protein based on published literature for similar recombinant

proteins and commercially available reagents.

Table 1: Expected Yield and Purity of Recombinant Human CutC

Parameter Expected Value Source/Comment

Expression System E. coli BL21(DE3)
Standard, robust expression

host.

Vector
pET-28a(+) with N-terminal

His-tag

Provides high-level expression

and affinity purification.

Culture Volume 1 Liter Standard laboratory scale.

Yield after Ni-NTA ~10-30 mg/L
Representative yield for His-

tagged proteins in E. coli.[5][6]

Purity after Ni-NTA >80%
As estimated by SDS-PAGE.

[7]

Final Yield (after SEC) ~5-20 mg/L
Expected loss during polishing

step.

Final Purity (after SEC) >95%
As determined by SDS-PAGE

and Coomassie blue staining.

Table 2: Biochemical Characterization of Recombinant Human CutC
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Parameter Value Method

Molecular Weight (Monomer) ~31.0 kDa
Calculated from amino acid

sequence with His-tag.[8]

Oligomeric State Tetramer
Size-Exclusion

Chromatography.[2][3]

Copper Binding Stoichiometry 1:1 (Cu(I):CutC monomer)

Isothermal Titration

Calorimetry or Spectroscopic

Titration.[2][3]

Dissociation Constant (Kd) for

Cu(I)
15.5 ± 2.8 µM Cu(I) binding analysis.[2][3]

Experimental Workflow
The overall workflow for the cloning, expression, and purification of recombinant human CutC is

depicted below.

Gene Cloning Protein Expression Protein Purification & Analysis

1. Primer Design 2. PCR Amplification of CUTC gene 3. Restriction Digest of PCR product and pET-28a(+) 4. Ligation into pET-28a(+) 5. Transformation into E. coli DH5α 6. Plasmid Isolation and Sequencing 7. Transformation into E. coli BL21(DE3)Verified Plasmid 8. Small-Scale Expression Trial 9. Large-Scale Culture and Induction with IPTG 10. Cell Harvesting 11. Cell LysisCell Pellet 12. Ni-NTA Affinity Chromatography 13. Size-Exclusion Chromatography (SEC) 14. SDS-PAGE and Bradford Assay 15. Functional Assay

Click to download full resolution via product page

Caption: Overall experimental workflow from gene to purified protein.

Experimental Protocols
Gene Cloning
1.1. Primer Design

To clone the human CUTC gene (NCBI Gene ID: 51076) into the pET-28a(+) vector, design

primers that amplify the coding sequence and incorporate restriction sites present in the

vector's multiple cloning site (e.g., NdeI and XhoI).
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Forward Primer (with NdeI site): 5'- GATATACATATGAAGAGGCAGGGCGCGAGCTCG -3'

(CATATG is the NdeI recognition site)

Reverse Primer (with XhoI site, omitting the stop codon): 5'-

GAGAGACTCGAGACAGTCGGCAGCCACCTC -3' (CTCGAG is the XhoI recognition site)

1.2. PCR Amplification

Perform PCR using a high-fidelity DNA polymerase with human cDNA as a template.

1.3. Restriction Digest and Ligation

Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction

enzymes. Subsequently, ligate the digested CUTC gene insert into the linearized pET-28a(+)

vector using T4 DNA ligase.

1.4. Transformation and Plasmid Verification

Transform the ligation product into a cloning strain of E. coli (e.g., DH5α). Select for

transformed colonies on LB agar plates containing kanamycin (50 µg/mL). Isolate plasmid DNA

from selected colonies and verify the correct insertion by Sanger sequencing.

Protein Expression
2.1. Transformation into Expression Host

Transform the sequence-verified pET-28a(+)-CUTC plasmid into an expression strain of E. coli

(e.g., BL21(DE3)).

2.2. Protein Expression

Inoculate a single colony into 50 mL of LB medium containing kanamycin (50 µg/mL) and

grow overnight at 37°C with shaking.

The next day, inoculate 1 L of LB medium (with kanamycin) with the overnight culture to an

initial OD₆₀₀ of 0.05-0.1.

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Protein Purification
3.1. Cell Lysis

Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, 1 mM PMSF).

Lyse the cells by sonication on ice.

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

3.2. Ni-NTA Affinity Chromatography

Equilibrate a Ni-NTA column with lysis buffer.

Load the clarified lysate onto the column.

Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 20 mM imidazole).

Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM

imidazole).

Collect fractions and analyze by SDS-PAGE.

3.3. Size-Exclusion Chromatography (SEC)

Pool the fractions containing the CutC protein and concentrate using a centrifugal filter

device.

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC buffer

(20 mM HEPES pH 7.5, 150 mM NaCl).
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Load the concentrated protein onto the column and collect fractions.

Analyze fractions by SDS-PAGE to identify those containing pure CutC.

Protein Quantification
4.1. Bradford Protein Assay

Determine the concentration of the purified protein using the Bradford method with Bovine

Serum Albumin (BSA) as a standard.

Prepare a series of BSA standards (0.1 to 1.0 mg/mL).

Add 5 µL of each standard or the purified protein sample to a microplate well.

Add 250 µL of Bradford reagent to each well and incubate for 5 minutes at room

temperature.

Measure the absorbance at 595 nm.

Calculate the protein concentration based on the standard curve.

Functional Assay: In Vitro Copper Chaperone Activity
This assay indirectly measures the ability of CutC to bind and transfer copper to another

protein, in this case, activating the copper-dependent enzyme Superoxide Dismutase 1

(SOD1).

5.1. Principle

Apo-SOD1 (SOD1 lacking copper) is inactive. The addition of a copper source and a copper

chaperone, such as CutC, should facilitate the incorporation of copper into SOD1, leading to its

activation. SOD1 activity is measured by its ability to inhibit the reduction of cytochrome c by

superoxide radicals generated by the xanthine/xanthine oxidase system.

5.2. Protocol
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Preparation of Apo-SOD1: Prepare apo-SOD1 from purified recombinant SOD1 by dialysis

against a buffer containing a copper chelator (e.g., EDTA).

Copper Loading of CutC: Incubate purified CutC with a stoichiometric amount of a Cu(I)

source (e.g., Cu(CH₃CN)₄PF₆) under anaerobic conditions.

Activation Reaction: In an anaerobic environment, mix apo-SOD1 with the Cu(I)-loaded CutC

and incubate to allow for copper transfer.

SOD Activity Assay:

In a 96-well plate, add a reaction mixture containing potassium phosphate buffer, EDTA,

xanthine, and cytochrome c.

Add the SOD1 sample from the activation reaction.

Initiate the reaction by adding xanthine oxidase.

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm

over time.

SOD1 activity is proportional to the inhibition of the rate of cytochrome c reduction.

Human Copper Homeostasis Signaling Pathway
The following diagram illustrates the central role of copper chaperones in distributing copper to

various cellular compartments and cuproenzymes.
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Caption: Simplified diagram of human copper homeostasis pathways.[1][9]
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These application notes and protocols provide a robust framework for the successful

production and characterization of recombinant CutE/CutC protein. Researchers can adapt

these methods to suit their specific experimental needs and further investigate the role of this

important protein family in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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